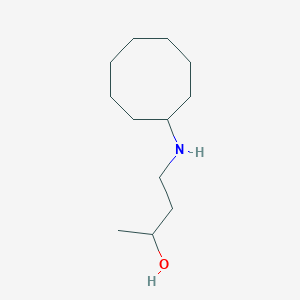
4-(Cyclooctylamino)butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Cyclooctylamino)butan-2-ol is an organic compound with the molecular formula C12H25NO and a molecular weight of 199.33 g/mol . This compound is characterized by the presence of a cyclooctylamino group attached to a butan-2-ol backbone. It is primarily used for research purposes and has various applications in scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclooctylamino)butan-2-ol typically involves the reaction of cyclooctylamine with butan-2-ol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-(Cyclooctylamino)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives .
Scientific Research Applications
4-(Cyclooctylamino)butan-2-ol has several applications in scientific research, including:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Cyclooctylamino)butan-2-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Butan-2-ol: A simple alcohol with similar structural features but lacks the cyclooctylamino group.
Cyclooctylamine: Contains the cyclooctyl group but lacks the butan-2-ol backbone.
Uniqueness
4-(Cyclooctylamino)butan-2-ol is unique due to the presence of both the cyclooctylamino group and the butan-2-ol backbone, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C12H25NO |
|---|---|
Molecular Weight |
199.33 g/mol |
IUPAC Name |
4-(cyclooctylamino)butan-2-ol |
InChI |
InChI=1S/C12H25NO/c1-11(14)9-10-13-12-7-5-3-2-4-6-8-12/h11-14H,2-10H2,1H3 |
InChI Key |
BJAQMJZWPZHCAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCNC1CCCCCCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



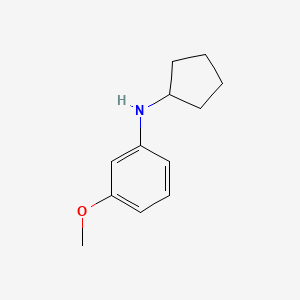
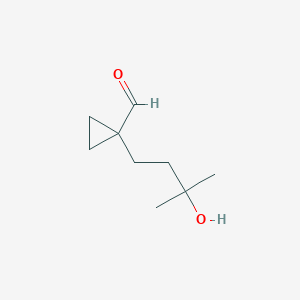



![4-{[(2-Bromo-4-chlorophenyl)methyl]amino}butan-2-ol](/img/structure/B13286423.png)
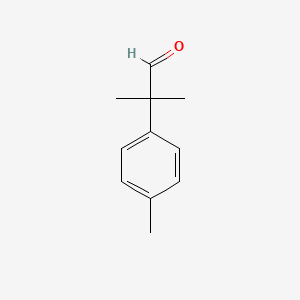
![2-[4-(Propan-2-yl)cyclohexyl]azetidine](/img/structure/B13286426.png)


![{3-[(2,2-Dimethylpropyl)amino]propyl}dimethylamine](/img/structure/B13286447.png)
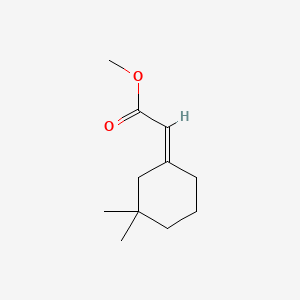
![4-Bromo-1-[(5-chlorothiophen-2-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B13286459.png)
